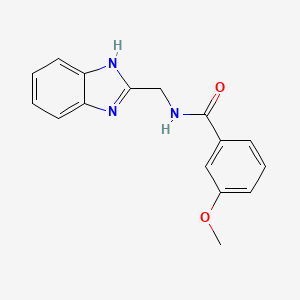
4-(2-Metoxietóxi)benzoato de metilo
Descripción general
Descripción
Methyl 4-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position of the benzene ring is substituted with a 2-methoxyethoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(2-methoxyethoxy)benzoate is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of esterified benzoic acid derivatives on cellular processes. It is also employed in the development of new biochemical assays .
Medicine: Methyl 4-(2-methoxyethoxy)benzoate is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is used in the formulation of topical medications and as a preservative in pharmaceutical products .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It is also utilized as a solvent in the formulation of coatings and adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(2-methoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of Methyl 4-(2-methoxyethoxy)benzoate involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation or recrystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-methoxyethoxy)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(2-methoxyethoxy)benzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed:
Oxidation: 4-(2-methoxyethoxy)benzoic acid.
Reduction: 4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-(2-methoxyethoxy)benzoic acid, which can then interact with cellular enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Methyl 4-(2-ethoxyethoxy)benzoate: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Methyl 4-(2-hydroxyethoxy)benzoate: Contains a hydroxyethoxy group, which affects its solubility and reactivity.
Methyl 4-(2-methoxypropoxy)benzoate: Substituted with a methoxypropoxy group, leading to different chemical and physical properties.
Uniqueness: Methyl 4-(2-methoxyethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in esterification and substitution reactions. Its methoxyethoxy group also provides steric hindrance, influencing its interaction with other molecules.
Propiedades
IUPAC Name |
methyl 4-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICGBQSMTKKKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2426629.png)


![(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B2426632.png)





![N-Ethyl-N-[2-oxo-2-(4-propan-2-yloxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2426640.png)
![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2426645.png)
![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)
